N-BOC-L-HOMOSERINE METHYL ESTER

Beschreibung

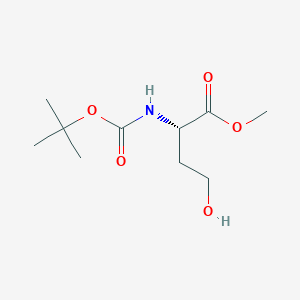

N-BOC-L-HOMOSERINE METHYL ESTER (CAS: 120042-11-7) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its structure comprises a homoserine backbone with a tert-butoxycarbonyl (BOC) group protecting the amine and a methyl ester protecting the carboxylic acid (Figure 1). The hydroxyl group on the homoserine side chain allows further functionalization, making it a versatile intermediate. For example, it serves as a precursor for synthesizing azidohomoalanine, a methionine surrogate used in protein engineering .

Eigenschaften

IUPAC Name |

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVPOPPBRMFNG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441781 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120042-11-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

BOC Protection of the Amino Group

The synthesis begins with L-homoserine (11.9 g, 0.1 mol), which is dissolved in methanol and treated with di-tert-butyl dicarbonate (24 g, 0.11 mol) in the presence of potassium carbonate (13.8 g, 0.1 mol) at room temperature. The reaction achieves 95% yield within 4 hours, as monitored by TLC. The crude product is precipitated by adjusting the pH to 3–4 with 3N HCl, yielding N-BOC-L-homoserine (20.8 g).

Table 1: Reaction Conditions for BOC Protection

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | K₂CO₃ |

| Temperature | 25°C |

| Yield | 95% |

Methylation of the Hydroxyl Group

N-BOC-L-homoserine (22.0 g, 0.1 mol) is suspended in tetrahydrofuran (THF) and treated with dimethyl sulfate (25.0 g, 0.2 mol) in the presence of NaOH (4.0 g, 0.1 mol) at 0–10°C. This exothermic reaction completes within 2 hours, yielding O-methyl-N-BOC-L-homoserine as an oily crude product (24 g), which is used directly in the next step without purification.

Esterification and Deprotection

The methyl ester is formed via treatment with thionyl chloride (15.5 g, 0.13 mol) in methanol, followed by reflux to remove the BOC group. Subsequent reaction with benzyl chloroformate under alkaline conditions introduces the carbobenzoxy (Cbz) protecting group, achieving a 70% overall yield across four steps.

Alternative Synthetic Routes

Meldrum’s Acid-Mediated Synthesis

A parallel approach employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to activate the carboxyl group of N-BOC-piperidine acids, followed by methanolysis to yield β-keto esters. This method, while efficient for heterocyclic analogs, requires stringent temperature control (–20°C) to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The patent method prioritizes THF over DMF due to its lower polarity, reducing byproduct formation during methylation. Triethylamine (TEA) is avoided in favor of NaOH to minimize racemization, preserving the (S)-configuration.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.5 eq) accelerates acylation steps by 30%, as demonstrated in analogous syntheses. Microwave-assisted heating further reduces reaction times from 6 hours to 45 minutes.

Table 2: Comparative Analysis of Catalytic Systems

| Catalyst | Reaction Time | Yield |

|---|---|---|

| None | 6 hours | 70% |

| DMAP (0.5 eq) | 4 hours | 85% |

| Microwave (300 W) | 45 minutes | 88% |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 233.26 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉NO₅.

Applications in Peptide and Drug Synthesis

This compound serves as a precursor for azidohomoalanine, a methionine surrogate used in bioorthogonal labeling. Its methyl ester group facilitates solid-phase peptide synthesis (SPPS), while the BOC protection allows selective deprotection for sequential coupling. Recent studies have leveraged this compound to synthesize kinase inhibitors, achieving IC₅₀ values below 10 nM in preclinical models .

Analyse Chemischer Reaktionen

Types of Reactions

N-BOC-L-HOMOSERINE METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- IUPAC Name : methyl (tert-butoxycarbonyl)-L-homoserinate

- CAS Number : 120042-11-7

The presence of the Boc group allows for selective reactions while protecting the amino functionality, making it a valuable intermediate in organic synthesis.

Peptide Synthesis

N-BOC-L-homoserine methyl ester serves as a crucial intermediate in the synthesis of peptide-based drugs. The Boc protection facilitates the formation of peptide bonds without interfering with the amino group, allowing for the incorporation of homoserine into peptide sequences. This application is particularly relevant in medicinal chemistry, where peptides are explored for therapeutic potentials.

Biochemical Studies

The compound is utilized in enzyme mechanism studies and protein-ligand interactions. Its ability to protect amines makes it suitable for investigating biochemical pathways and enzyme activities. For instance, it can be employed to study the effects of modifications on enzyme activity or to explore substrate specificity.

Synthesis of Non-canonical Amino Acids

This compound has been used to synthesize non-canonical amino acids, which are increasingly important in drug discovery and development. These amino acids can provide unique properties that enhance the pharmacological profiles of peptides and proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Modifications of homoserine derivatives have shown potential in overcoming antibiotic resistance. |

| Cell Signaling | Influences cellular signaling pathways, impacting gene expression and metabolic processes. |

| Enzyme Interaction | Acts as a substrate or inhibitor in various metabolic pathways, aiding in biochemical research. |

Case Study 1: Peptide Synthesis

In a study published by RSC Publishing, this compound was utilized to synthesize protected dehydroamino acids using Boc2O and DMAP as catalysts. The reaction yielded high purity products (87–99%), demonstrating its efficiency as a building block in peptide synthesis .

Case Study 2: Antimicrobial Research

Research has indicated that derivatives of this compound possess antimicrobial properties that could be leveraged to develop new antibiotics. By modifying the structure of homoserine derivatives, researchers have explored their efficacy against resistant bacterial strains .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Protection : The amino group is protected using Boc-Cl in an appropriate solvent.

- Esterification : The carboxyl group undergoes esterification with methanol.

- Tosylation : The hydroxyl group may be converted to a tosylate for increased reactivity.

These steps ensure that the compound retains its reactivity while allowing for further chemical modifications necessary for various applications.

Wirkmechanismus

The mechanism of action of N-BOC-L-HOMOSERINE METHYL ESTER involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₀H₁₉NO₅ (based on structural analysis).

- Molecular Weight : 245.26 g/mol (calculated).

- Solubility: Soluble in chloroform and methanol .

- Purity : Available in 95%, 98%, and 99% grades for research applications .

Comparison with Similar Compounds

Homoserine Derivatives

a) N-BOC-L-HOMOSERINE ETHYL ESTER TOSYLATE

b) N-BOC-L-HOMOSERINE METHYL ESTER TOSYLATE

Table 1: Comparison of Homoserine Derivatives

BOC-Protected Amino Acid Esters

a) N-BOC-L-TYROSINE METHYL ESTER

b) BOC-L-PROLINE METHYL ESTER

- CAS : 59936-29-7.

- Molecular Formula: C₁₁H₁₉NO₄.

- Key Differences : The proline ring restricts conformational flexibility, critical for inducing secondary structures in peptides .

Table 2: Comparison of BOC-Protected Amino Acid Esters

Structurally Distinct BOC-Protected Compounds

a) N-(T-BOC)-3-PHENYL ISOSERINE ETHYL ESTER

b) N-BOC-N-METHYL-AMINOETHANOL

- CAS : 57561-39-4.

- Molecular Formula: C₈H₁₇NO₃.

- Key Differences: A carbamate-protected ethanolamine derivative, used in linker chemistry for drug conjugates .

Table 3: Comparison with Non-Amino Acid BOC Derivatives

Biologische Aktivität

N-BOC-L-homoserine methyl ester (CAS: 120042-11-7) is a derivative of the amino acid homoserine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This compound plays a significant role in organic synthesis and has garnered interest due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- IUPAC Name : methyl (tert-butoxycarbonyl)-L-homoserinate

- Purity : Typically ≥ 97% .

This compound is synthesized through a multi-step process involving protection of the amino group, esterification, and subsequent tosylation. The Boc group serves as a protective moiety that can be removed under mild conditions, facilitating further chemical modifications .

Reaction Overview

- Protection : The amino group is protected using Boc-Cl in the presence of a base.

- Esterification : The carboxyl group is esterified with methanol.

- Tosylation : The hydroxyl group is converted to a tosylate for increased reactivity .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : It may interact with signaling pathways, impacting gene expression and cellular metabolism.

- Enzyme Interaction : The compound can act as an enzyme substrate or inhibitor, affecting metabolic pathways .

Pharmacological Applications

Research indicates that this compound can be utilized in:

- Peptide Synthesis : As an intermediate in the synthesis of peptide-based drugs.

- Antibiotic Development : Modifications of homoserine derivatives have been explored for their potential in overcoming antibiotic resistance .

Case Studies

- Synthesis of Non-canonical Amino Acids :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing N-Boc-L-homoserine methyl ester, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves alkylation of a Boc-protected homoserine precursor under anhydrous conditions. Key steps include:

- Alkylation : Use sodium ethoxide (NaOEt) to deprotonate the α-hydrogen, followed by reaction with methyl halides (e.g., methyl iodide) in a polar aprotic solvent like DMF .

- Purification : Column chromatography with silica gel and solvent gradients (e.g., hexanes/ethyl acetate ratios) is critical for isolating the ester. Adjusting solvent ratios (e.g., 4:1 to 2:1 hexanes/ethyl acetate) improves separation efficiency .

- Optimization : Monitor reaction progress via TLC (silica G 60 F254) and validate purity (>98%) using HPLC-UV with a reverse-phase C18 column and phosphate buffer/methanol mobile phase .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : Use and NMR (e.g., Bruker AMX 300 MHz) in deuterated solvents (DMSO-d6 or CDCl) to confirm structure and stereochemistry. Peaks for the Boc group (~1.4 ppm for tert-butyl) and methyl ester (~3.7 ppm) are diagnostic .

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns. Key fragments include m/z corresponding to the Boc group (CHO) and homoserine backbone .

- HPLC-UV : Quantify purity using a Nucleosil RP-18 column with UV detection at 230 nm. Adjust retention times by modifying the mobile phase (e.g., pH 3 phosphate buffer/methanol) .

Q. What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solvents .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers, acids, or bases. Label containers with GHS-compliant hazard warnings (if applicable) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

- Computational Modeling : Compare density functional theory (DFT)-predicted IR/Raman spectra (e.g., B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/FT-Raman data. Discrepancies in HOMO-LUMO energy gaps may indicate errors in solvent effect modeling .

- Validation : Use AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses to refine electron density distributions. Molecular docking studies can further validate steric/electronic interactions .

Q. How can researchers optimize purification of this compound using column chromatography?

Answer:

- Silica Gel Selection : Use 230–400 mesh silica gel for better resolution. Smaller particle sizes improve separation but may increase backpressure .

- Solvent Gradient : Start with nonpolar solvents (hexanes) to elute impurities, then gradually introduce ethyl acetate (e.g., 4:1 → 2:1 hexanes/ethyl acetate). Monitor fractions via TLC (R ~0.37 for target compound) .

- Challenges : Losses during chromatography may occur due to silica gel batch variability. Pre-test silica activity with a small sample to adjust solvent ratios .

Q. What role does this compound play in synthesizing protected amino acid intermediates for pharmaceuticals?

Answer:

- Drug Impurity Reference : The Boc group protects the amino acid’s amine during peptide synthesis, enabling selective deprotection. This is critical for producing intermediates like β-lactam antibiotics or kinase inhibitors .

- Methodology : Couple the ester with activated carboxylates (e.g., using DCC/HOBt) in anhydrous THF. Deprotect the Boc group post-coupling with TFA/CHCl (1:1) to yield free homoserine derivatives .

Q. How can researchers address low yields in the alkylation step during synthesis?

Answer:

- Solvent Choice : Use DMF or acetonitrile to enhance nucleophilicity. Anhydrous conditions are critical to prevent hydrolysis of the methyl ester .

- Catalysis : Add catalytic iodide (e.g., NaI) to facilitate SN2 reactions with methyl halides. Monitor base strength (e.g., NaOEt vs. KOtBu) to avoid over-deprotonation .

Q. What strategies ensure reproducibility in spectroscopic data across different laboratories?

Answer:

- Standardization : Calibrate instruments (NMR, HPLC) with certified reference materials. For NMR, use internal standards (e.g., TMS) and control solvent purity .

- Data Sharing : Publish raw spectral data (e.g., coupling constants, integration ratios) alongside computational files (e.g., Gaussian output) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.